1-Bromo-3-(2-chloroethyl)benzene
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Overview
Description
1-Bromo-3-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-chloroethyl group is attached to the third carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-3-(2-chloroethyl)benzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the bromination of 3-(2-chloroethyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production: Industrially, the compound can be produced by the halogenation of 3-(2-chloroethyl)benzene using bromine under controlled conditions.
Chemical Reactions Analysis
1-Bromo-3-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, and alkylation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and alkyl halides, respectively.
Scientific Research Applications
1-Bromo-3-(2-chloroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 2-chloroethyl group make the compound susceptible to nucleophilic substitution and electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1-Bromo-3-(2-chloroethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-chloroethylbenzene: This compound has the bromine and chloroethyl groups attached to adjacent carbons on the benzene ring, leading to different reactivity and applications.
1-Bromo-4-(2-chloroethyl)benzene: Here, the substituents are positioned para to each other, affecting the compound’s chemical properties and uses.
1-Chloro-3-(2-bromoethyl)benzene: This is an isomer where the positions of the bromine and chlorine atoms are swapped, resulting in distinct chemical behavior.
Properties
IUPAC Name |
1-bromo-3-(2-chloroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJAYACACWILMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98545-55-2 |
Source
|
Record name | 1-bromo-3-(2-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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